Distinct Structural Fingerprint: N3 Hexyl-Benzylamide vs. Common Unsubstituted or Simple Alkyl Quinazolines
The target compound possesses an N3-(6-(benzylamino)-6-oxohexyl) substituent, a feature absent in foundational quinazoline DNMT inhibitors like SGI-1027 (N3-biphenylmethyl) or simpler N3-alkyl derivatives [1]. This long-chain hemi-amide linker is structurally unique among commonly screened quinazoline libraries. In the context of DNMT inhibition, this flexible basic side chain may occupy regions of the active site or substrate channel unaddressed by more rigid or shorter analogs, potentially altering substrate (SAM/polyamine) competition kinetics. No direct head-to-head enzymatic data is available in the public domain.
| Evidence Dimension | N3 Substitution Pattern |
|---|---|
| Target Compound Data | N3-(6-(benzylamino)-6-oxohexyl) |
| Comparator Or Baseline | SGI-1027: N3-(biphenyl-4-ylmethyl). Generic N3-alkyl quinazolines: e.g., N3-methyl, N3-propyl. |
| Quantified Difference | Linker length increased by ~6-8 atoms vs. common short-chain or rigid aromatic linkers; contains a distal amide capable of H-bonding. |
| Conditions | Structural comparison by chemical formula and patent scope analysis [1]. |
Why This Matters
For procurement in SAR campaigns, this unique linker topology differentiates it from standard library members, justifying its inclusion as a diversity element to probe uncharted chemical space.
- [1] US Patent Application US20160229834A1. Quinazoline derivatives and their use as DNA methyltransferase inhibitors. Published 2016-08-11. View Source
